molecular formula C5H5F2KO4 B2439809 Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate CAS No. 795307-95-8

Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate

Cat. No.: B2439809
CAS No.: 795307-95-8
M. Wt: 206.186
InChI Key: UAINJLFRHOHFLO-UHFFFAOYSA-M
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Description

Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate is an organic compound with the molecular formula C5H6F2O4K It is a potassium salt of 3-ethoxy-2,2-difluoro-3-oxopropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate typically involves the reaction of ethyl 2,2-difluoro-3-oxopropanoate with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C5H6F2O4+KOHC5H6F2O4K+H2O\text{C}_5\text{H}_6\text{F}_2\text{O}_4 + \text{KOH} \rightarrow \text{C}_5\text{H}_6\text{F}_2\text{O}_4\text{K} + \text{H}_2\text{O} C5​H6​F2​O4​+KOH→C5​H6​F2​O4​K+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, followed by drying under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the difluoromethylene group.

    Decarboxylation Reactions: It can undergo decarboxylation to form difluoroenolates, which are useful intermediates in organic synthesis.

    Aldol Reactions: The compound can participate in aldol reactions, forming carbon-carbon bonds with various carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Decarboxylation: Reagents such as Yb(OTf)3 can be used to promote decarboxylation, often in the presence of a suitable solvent like DMSO.

    Aldol Reactions: These reactions are typically carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent.

Major Products

    Substitution Reactions: Products include substituted derivatives of the original compound.

    Decarboxylation: Major products include difluoroenolates.

    Aldol Reactions: Products include β-hydroxy carbonyl compounds.

Scientific Research Applications

Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound can be used in the study of enzyme inhibition, particularly as a competitive inhibitor of succinate dehydrogenase.

    Medicine: Fluorinated compounds derived from this compound are investigated for their potential therapeutic properties, including as GABAB agonists.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoromethylene group enhances its reactivity, allowing it to participate in a wide range of transformations. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-difluoro-3-oxopropanoate: A precursor in the synthesis of Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate.

    Potassium 3-ethoxy-3-oxopropanoate: Similar in structure but lacks the difluoromethylene group.

    Ethyl potassium malonate: Another potassium salt with similar reactivity but different applications.

Uniqueness

This compound is unique due to the presence of the difluoromethylene group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the synthesis of fluorinated pharmaceuticals and other specialty chemicals.

Properties

IUPAC Name

potassium;3-ethoxy-2,2-difluoro-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O4.K/c1-2-11-4(10)5(6,7)3(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAINJLFRHOHFLO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)[O-])(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2KO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

795307-95-8
Record name potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate
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